![molecular formula C7H8O4 B12899247 Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl- CAS No. 98546-44-2](/img/structure/B12899247.png)
Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is a complex organic compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound is notable for its unique bicyclic structure, which includes two fused furan rings. The presence of the methylene group at the 6A position further distinguishes it from other furan derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione typically involves a multi-step process. One common method includes the dearomatization of a furan ring via electrocyclic ring-closure. This process can be facilitated by various catalysts and reagents. For instance, a mixture of furan-2-yl-methanol derivatives, DABCO (1,4-diazabicyclo[2.2.2]octane), and dry dichloromethane (DCM) can be used . The reaction is carried out under a nitrogen atmosphere at room temperature until the starting material is fully consumed, as monitored by thin-layer chromatography (TLC). The product is then purified using flash chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically a fully saturated furan derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted furans.
Scientific Research Applications
6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3a,6a-Dihydrofuro[2,3-b]furans: These compounds share a similar bicyclic structure but lack the methylene group at the 6A position.
Furan-2,5-diones: These compounds have a similar core structure but differ in the substitution pattern.
Uniqueness
6A-methyldihydrofuro[2,3-b]furan-2,5(3H,6aH)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
98546-44-2 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
6a-methyl-3a,4-dihydro-3H-furo[2,3-b]furan-2,5-dione |
InChI |
InChI=1S/C7H8O4/c1-7-4(2-5(8)10-7)3-6(9)11-7/h4H,2-3H2,1H3 |
InChI Key |
ZFNVYEFXAKTRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(CC(=O)O1)CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


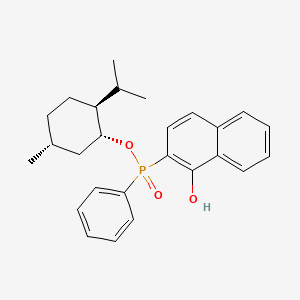
![[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol](/img/structure/B12899193.png)

![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester](/img/structure/B12899206.png)
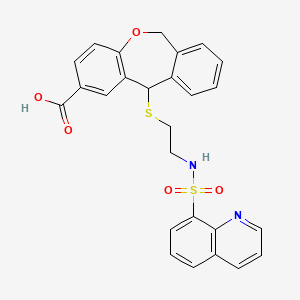
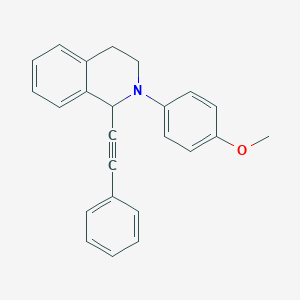
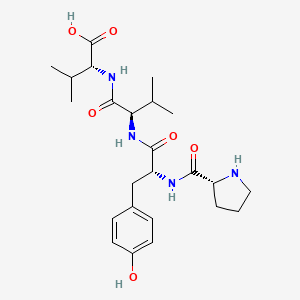

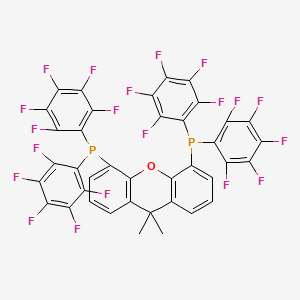
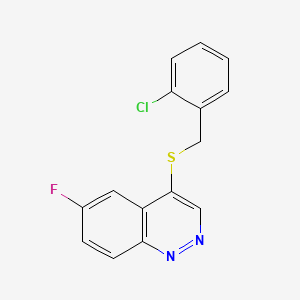
![N,N-Dibenzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12899248.png)
![4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)

![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
